p-(5-Nitro-2-thienylsulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(5-Nitro-2-thienylsulfonyl)aniline: is an organic compound with the molecular formula C10H8N2O4S2 . It is characterized by the presence of a nitro group, a sulfonyl group, and a thiophene ring attached to an aniline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-(5-Nitro-2-thienylsulfonyl)aniline typically involves the nitration of 2-thiophenesulfonyl chloride followed by a coupling reaction with aniline. The nitration process requires the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group onto the thiophene ring. The subsequent coupling reaction with aniline is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: p-(5-Nitro-2-thienylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of p-(5-Amino-2-thienylsulfonyl)aniline.
Substitution: Formation of various sulfonamide, sulfonate, and sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-(5-Nitro-2-thienylsulfonyl)aniline is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound for drug discovery and development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Research focuses on their ability to interact with biological targets and pathways, leading to the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of p-(5-Nitro-2-thienylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
p-(5-Nitro-2-thienylsulfonyl)benzene: Similar structure but lacks the aniline moiety.
p-(5-Nitro-2-thienylsulfonyl)phenol: Similar structure but contains a phenol group instead of an aniline group.
p-(5-Nitro-2-thienylsulfonyl)thiophene: Similar structure but contains an additional thiophene ring.
Uniqueness: p-(5-Nitro-2-thienylsulfonyl)aniline is unique due to the presence of both the aniline and thiophene moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8N2O4S2 |
---|---|
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
4-(5-nitrothiophen-2-yl)sulfonylaniline |
InChI |
InChI=1S/C10H8N2O4S2/c11-7-1-3-8(4-2-7)18(15,16)10-6-5-9(17-10)12(13)14/h1-6H,11H2 |
InChI-Schlüssel |
RAYDBWYVPFHUMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.